molecular formula CH2F2 B1196922 Difluoromethane CAS No. 75-10-5

Difluoromethane

Cat. No. B1196922
CAS RN: 75-10-5
M. Wt: 52.023 g/mol
InChI Key: RWRIWBAIICGTTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Difluoromethane can be synthesized through various chemical processes, one of which involves the use of difluorodiazoethane as a reagent for introducing the difluoromethyl group. This process has been refined over the years, making difluorodiazoethane a versatile reagent in organic synthesis for esterification and carbene transfer reactions (Mykhailiuk & Koenigs, 2019).

Molecular Structure Analysis

The molecular structure of difluoromethane has been elucidated using techniques such as electron diffraction. Studies have shown that difluoromethane adopts a specific geometric configuration with distinct bond lengths and angles, contributing to its chemical behavior and reactivity (Schaick et al., 1973).

Chemical Reactions and Properties

Difluoromethane participates in a variety of chemical reactions, including those facilitated by difluorocarbene as a building block for consecutive bond-forming reactions. This reactivity enables the synthesis of a wide range of organofluorine compounds, which are crucial in pharmaceuticals and materials science (Dilman & Levin, 2018).

Scientific Research Applications

  • Refrigeration and Air Conditioning

    • Difluoromethane, also known as R-32, is widely used in the field of refrigeration and air conditioning . It is a type of Hydrofluorocarbon (HFC), which are fluorinated compounds used globally for refrigeration .
    • Difluoromethane is used as a refrigerant in various applications due to its desirable thermophysical properties .
    • The application involves the use of Difluoromethane in refrigeration systems where it absorbs and removes heat, allowing cooling to take place .
  • Fire Suppression

    • Difluoromethane is used in the field of fire safety and suppression .
    • It is used in fire suppression systems due to its ability to rapidly extinguish fires without leaving any residue .
    • The application involves the release of Difluoromethane in an area to suppress or extinguish a fire .
  • Chemical Research

    • Difluoromethane is used in chemical research, particularly in the field of fluorine chemistry .
    • Researchers are exploring ways to repurpose Difluoromethane and other F-gases to tackle environmental and sustainability issues .
    • The application involves chemical reactions to upgrade Difluoromethane using highly reactive main group compounds .
  • Absorption Thermodynamics

    • Difluoromethane is used in the study of absorption thermodynamics .
    • Researchers have examined the absorption and interaction mechanisms of Difluoromethane on novel deep eutectic solvents due to their non-polar attributes .
    • The application involves molecular simulations to understand the interaction potential and solubility of Difluoromethane in various solvents .
  • Absorption Thermodynamics

    • Difluoromethane is used in the study of absorption thermodynamics .
    • Researchers have examined the absorption and interaction mechanisms of Difluoromethane on novel deep eutectic solvents due to their non-polar attributes .
    • The application involves molecular simulations to understand the interaction potential and solubility of Difluoromethane in various solvents .
  • Late-stage Difluoromethylation

    • Difluoromethane is used in the field of organic chemistry, particularly in late-stage difluoromethylation .
    • This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .
    • The application involves the use of multiple difluoromethylation reagents and metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
  • Capture and Separation

    • Difluoromethane is used in the field of capture and separation .
    • It has received attention from the scientific community for capture and separation through absorption and adsorption, recently through the use of ionic liquids .
    • The application involves the use of ionic liquids to absorb and adsorb Difluoromethane, thereby separating it from other substances .
  • Chemical Repurposing

    • Difluoromethane is used in the field of fluorine chemistry, particularly in the repurposing of F-gases .
    • This process involves developing reactions that repurpose Difluoromethane and other F-gases to tackle environmental and sustainability issues .
    • The application involves chemical reactions to upgrade Difluoromethane using highly reactive main group compounds .

Safety And Hazards

Difluoromethane is extremely flammable and contains gas under pressure; it may explode if heated . It may cause frostbite and may displace oxygen, causing rapid suffocation . It may form explosive mixtures with air .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

difluoromethane
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InChI

InChI=1S/CH2F2/c2-1-3/h1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RWRIWBAIICGTTQ-UHFFFAOYSA-N
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Canonical SMILES

C(F)F
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Molecular Formula

CH2F2
Record name DIFLUOROMETHANE
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DSSTOX Substance ID

DTXSID6029597, DTXSID901045808
Record name Difluoromethane
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Molecular Weight

52.023 g/mol
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Physical Description

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline]
Record name DIFLUOROMETHANE
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Boiling Point

-51.65 °C
Record name Difluoromethane
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Solubility

In water, 0.44% at 25 °C, Soluble in ethanol
Record name Difluoromethane
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Density

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430
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Vapor Pressure

1.26X10+4 mm Hg at 25 °C
Record name Difluoromethane
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Product Name

Difluoromethane

Color/Form

Colorless gas, Colorless gas at ambient conditions

CAS RN

75-10-5, 2154-59-8
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Melting Point

-136.8 °C
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Synthesis routes and methods I

Procedure details

HFC-125 that is substantially free of CFC-115 can be produced in a process comprising contacting an HFC-125 precursor and an HFC-32 precursor with HF optionally over a catalyst to produce a mixture comprising HFC-125 and HFC-32, removing impurities other than CFC-115 from the mixture by distillation or other processes, separating the CFC-115 from the mixture comprising HFC-125 and HFC-32 by azeotropically distilling the low-boiling azeotrope of CFC-115 and HFC-32 overhead in a distillation column, and, recovering a mixture of HFC-125 with HFC-32 substantially free of CFC-115 from the bottom of the distillation column.
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Synthesis routes and methods II

Procedure details

The presence of hydrogen chloride (HCl) in a HFC-125/CFC-115 containing stream further increases the difficulty of separating CFC-115 from HFC-125 compared to instances when HCl is not present. When a CFC-115/HFC-125 mixture also contains HCl, HFC-32 can be employed as an extractant in an extractive distillation that permits efficiently separating HFC-125 from CFC-115 and HCl. Extractive distillation can be employed when the components of a mixture may have differing volatilities; but, such a difference is insufficient to permit effectively separating the components by using conventional distillation. An HFC-32 extractive agent is added that causes the difference in volatilities of the components in the starting mixture to be become amplified such that the relative volatilities become sufficient to permit separation of the components in a distillation column. As previously disclosed in U.S. Pat. No. 5,421,964, which is hereby incorporated by reference, HCl can form a vapor-liquid equilibrium pinch point with HFC-125 and an azeotrope with CFC-115 that makes the separation of HFC-125 or CFC-115 from HCl by conventional distillation both inefficient and expensive. Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl. In accordance with the instant invention, HFC-32 can be employed as an extractant when distilling an HCl/HFC-125/CFC-115 mixture. HCl and CFC-115 are more volatile than HFC-125 when in the presence of HFC-32. Consequently, the HFC-125 can be removed in the bottoms of an extractive distillation column along with HFC-32. This aspect of the invention is shown by FIG. 3. Referring now to FIG. 3, an HFC-32 extraction agent is introduced at an upper feed point 1 of an extractive distillation column; whereas the first mixture requiring separation comprising HCl, CFC-115 and HFC-125, is introduced at a relatively lower point 2 in the column. The HFC-32 extraction agent passes downwardly through trays which are located at the center of the column and contacts a first mixture thereby forming a second mixture. While in the presence of the HFC-32, the HCl and CFC-115 become more volatile than the HFC-125, thereby allowing the HFC-125 to exit the column bottoms relatively free of HCl and CFC-115. The CFC-115 and HCl, which are exiting the top of the column 3 as column off-gas, can be condensed by using conventional reflux condensers 4. At least a portion of this condensed stream can be returned to the column as reflux, and the remainder removed as distillate 6. The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product, or sent to yet another distillation column for separation. The specific conditions which can be used for practicing the invention depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others. The operating pressure of the extractive distillation system may range from about 15 to 350 psia, normally about 50 to 300 psia. Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate causes an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125. Normally, increasing the reflux results in an decreased HFC-32 and HFC-125 in the overhead distillate. The temperature of the condenser, which is located adjacent to the top of the column, is normally sufficient to substantially condense the HCl and CFC-115.
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Synthesis routes and methods III

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Difluoromethane

Citations

For This Compound
7,440
Citations
LG Miller, C Sasson, RS Oremland - Applied and Environmental …, 1998 - Am Soc Microbiol
Difluoromethane (HFC-32; DFM) is compared to acetylene and methyl fluoride as an inhibitor of methanotrophy in cultures and soils. DFM was found to be a reversible inhibitor of CH 4 …
Number of citations: 94 journals.asm.org
MB Shiflett, MA Harmer, CP Junk… - Journal of Chemical & …, 2006 - ACS Publications
New experimental results are presented for the solubility and diffusivity of difluoromethane in 19 room-temperature ionic liquids (RTILs). In the series of RTILs presented here, eight …
Number of citations: 217 pubs.acs.org
DR Defibaugh, G Morrison… - Journal of Chemical and …, 1994 - ACS Publications
The pressure-volume-temperature (PVT) behavior of difluoromethane (R32) has been measured using a vibrating tube densimeter apparatus and a Burnett/isochoric apparatus. Liquid …
Number of citations: 81 pubs.acs.org
BP Pullen, TA Carlson, WE Moddeman… - The Journal of …, 1970 - pubs.aip.org
An electron spectrometer which employs double focusing electrostatic plates is described. The photoelectron spectra obtained by bombarding methane, silane, germane, methyl fluoride…
Number of citations: 260 pubs.aip.org
PF Malbrunot, PA Meunier, GM Scatena… - Journal of Chemical & …, 1968 - ACS Publications
The pressure-volume-temperature properties of difluoromethane are correlated using the Martin-Hou equation of state to within±0.94% standard deviation over the experimental ranges: …
Number of citations: 107 pubs.acs.org
FP Stein, RA Adams - Journal of Chemical & Engineering Data, 1971 - ACS Publications
… are studies of fluorocarbon solutions containing difluoromethane. Thus, the combination of carbon dioxide and difluoromethane in this … The flammability of difluoromethane removes …
Number of citations: 32 pubs.acs.org
DM Davies, Y Yang, ES Sablina, Y Yin, M Mayer… - Journal of Power …, 2021 - Elsevier
… Next, we demonstrate the potential of using LGEs with difluoromethane (CH 2 F 2 , DFM) as the primary solvent, which exhibits improved safety features and operational temperature …
Number of citations: 16 www.sciencedirect.com
JB Geri, EY Aguilera, NK Szymczak - Chemical Communications, 2019 - pubs.rsc.org
… H − adducts from difluoromethane and their ability to serve as nucleophilic sources of CF 2 H − . We hypothesized that an appropriate Lewis pair for difluoromethane deprotonation/CF 2 …
Number of citations: 8 pubs.rsc.org
FA Hohorst, JM Shreeve - Journal of the American Chemical …, 1967 - ACS Publications
The static fluorination of carbon dioxide with excess fluorine in the presence of cesium fluoride results in the formation of a substance having the empirical formula CF402. Its infrared …
Number of citations: 68 pubs.acs.org
R Tillner-Roth, A Yokozeki - … of Physical and Chemical Reference Data, 1997 - pubs.aip.org
A fundamental equation of state for the Helmholtz free energy of R-32 (difluoromethane) is presented which is valid from the triple point at 136.34 K to 435 K and pressures up to 70 MPa…
Number of citations: 284 pubs.aip.org

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